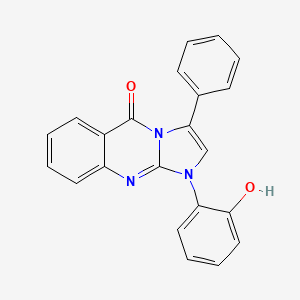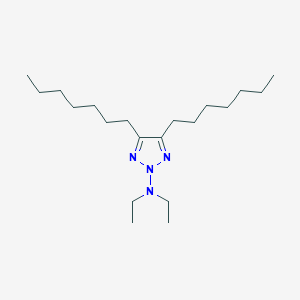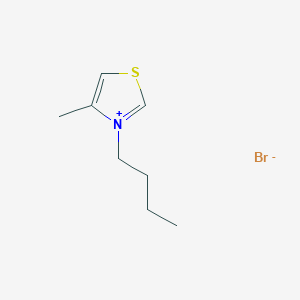
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound that belongs to the class of benzothiazepines, which are known for their diverse biological activities. The trifluoromethyl group in this compound is particularly significant due to its influence on the compound’s chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability, lipophilicity, and binding selectivity, making it a valuable target in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the introduction of the trifluoromethyl group into the benzothiazepine scaffold. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis, utilizing visible light sources such as blue LED lamps or even natural sunlight. The operational simplicity and mild reaction conditions make this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trifluoromethyl iodide and copper catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and various substituted benzothiazepines .
Applications De Recherche Scientifique
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can act as an inhibitor or activator of various biological pathways, depending on its specific structure and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 3-Trifluoromethylaniline
- Trifluoromethyl ketones
Uniqueness
Compared to similar compounds, 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one stands out due to its unique benzothiazepine scaffold, which imparts distinct biological activities. The trifluoromethyl group further enhances its properties, making it more stable and selective in its interactions .
Propriétés
Numéro CAS |
110579-29-8 |
|---|---|
Formule moléculaire |
C10H8F3NOS |
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C10H8F3NOS/c11-10(12,13)6-5-16-8-4-2-1-3-7(8)14-9(6)15/h1-4,6H,5H2,(H,14,15) |
Clé InChI |
MJTMELMPGKRYHW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC2=CC=CC=C2S1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

